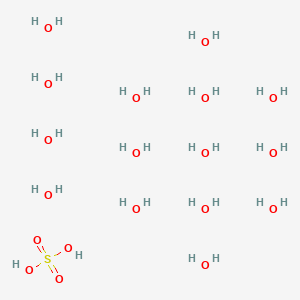

Sulfuric acid;pentadecahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfuric acid;pentadecahydrate is a compound that consists of sulfuric acid (H₂SO₄) and fifteen molecules of water (H₂O). This compound is a hydrate form of sulfuric acid, which is a highly corrosive, dense, colorless, and oily liquid. Sulfuric acid is one of the most important industrial chemicals, widely used in various applications such as fertilizer production, petroleum refining, and chemical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sulfuric acid;pentadecahydrate can be synthesized by carefully adding sulfuric acid to water, ensuring that the acid is added to the water and not vice versa to prevent exothermic reactions that can cause splattering . The mixture is then allowed to crystallize, forming the pentadecahydrate.

Industrial Production Methods

The industrial production of sulfuric acid typically involves the Contact Process, which includes the following steps :

Combustion of Sulfur: Sulfur is burned in the presence of oxygen to produce sulfur dioxide (SO₂).

Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst.

Formation of Sulfuric Acid: Sulfur trioxide is absorbed in water to form sulfuric acid.

Analyse Des Réactions Chimiques

Types of Reactions

Sulfuric acid;pentadecahydrate undergoes various types of chemical reactions, including:

Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high temperatures.

Dehydration: It has powerful dehydrating properties, removing water from other compounds.

Substitution: Sulfuric acid can react with metals to form metal sulfates and hydrogen gas.

Common Reagents and Conditions

Oxidation: Common reagents include metals such as copper and zinc.

Dehydration: Organic compounds like sugars and carbohydrates.

Substitution: Metals like sodium and aluminum.

Major Products

Oxidation: Produces sulfur dioxide (SO₂) and water.

Dehydration: Produces carbon and water.

Substitution: Produces metal sulfates and hydrogen gas.

Applications De Recherche Scientifique

Sulfuric acid;pentadecahydrate has numerous applications in scientific research, including :

Chemistry: Used as a catalyst in various chemical reactions, including esterification and nitration.

Biology: Employed in the preparation of biological samples for electron microscopy.

Medicine: Utilized in the synthesis of pharmaceuticals.

Industry: Used in the production of fertilizers, explosives, and detergents.

Mécanisme D'action

Sulfuric acid exerts its effects primarily through its strong acidic and dehydrating properties. It can protonate molecules, facilitating various chemical reactions. The molecular targets include organic compounds and metals, where it acts by donating protons or removing water molecules .

Comparaison Avec Des Composés Similaires

Sulfuric acid;pentadecahydrate can be compared with other hydrates and strong acids:

Sulfuric Acid (H₂SO₄): The anhydrous form, which is more concentrated and has stronger dehydrating properties.

Nitric Acid (HNO₃): Another strong acid used in similar applications but with different reactivity and oxidation properties.

Hydrochloric Acid (HCl): A strong acid used in titrations and industrial processes, but less oxidizing than sulfuric acid.

This compound is unique due to its high water content, which makes it less concentrated and less hazardous compared to anhydrous sulfuric acid.

Propriétés

Numéro CAS |

642485-98-1 |

|---|---|

Formule moléculaire |

H32O19S |

Poids moléculaire |

368.31 g/mol |

Nom IUPAC |

sulfuric acid;pentadecahydrate |

InChI |

InChI=1S/H2O4S.15H2O/c1-5(2,3)4;;;;;;;;;;;;;;;/h(H2,1,2,3,4);15*1H2 |

Clé InChI |

PHVRBHTUOZUDLN-UHFFFAOYSA-N |

SMILES canonique |

O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B12585134.png)

![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)

![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)

![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)

![(3R,5S)-3-(3-Hydroxy-3-methylbutyl)-5-[(S)-alpha-amino-3-fluorophenethyl]tetrahydrofuran-2-one](/img/structure/B12585188.png)

![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)

![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)